3-(6-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione
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Overview
Description
3-(6-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a compound that belongs to the class of piperidine-2,6-dione derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a piperidine ring fused with an isoindolinone moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves the reaction of piperidine-2,6-dione with 6-methyl-1-oxoisoindoline. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(6-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted piperidine-2,6-dione derivatives.
Scientific Research Applications
3-(6-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and protein interactions.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: A derivative of thalidomide, known for its immunomodulatory and anti-cancer properties.
Thalidomide: Originally used as a sedative, now known for its anti-inflammatory and anti-angiogenic effects.
Uniqueness
3-(6-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione is unique due to its specific structural features and the presence of the methyl group on the isoindolinone moiety. This structural modification can influence its biological activity and pharmacokinetic properties, making it distinct from other similar compounds .
Biological Activity
3-(6-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione, also known by its CAS number 1416990-04-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
The molecular formula of this compound is C14H14N2O3 with a molecular weight of 258.27 g/mol. Its structure includes a piperidine ring and an isoindolinone moiety, which are critical for its biological interactions.
Property | Value |
---|---|
CAS Number | 1416990-04-9 |
Molecular Formula | C14H14N2O3 |
Molecular Weight | 258.27 g/mol |
Research indicates that compounds similar to this compound exhibit inhibitory effects on specific protein targets involved in various diseases. Notably, studies have highlighted its potential role as an IKZF2 degrader, which may be beneficial in treating cancers characterized by dysregulation of this protein.
IKZF2 Modulation
IKZF2 (Ikaros Family Zinc Finger 2) is crucial in regulating immune responses and T-cell functions. The modulation of IKZF2 levels can impact the proliferation and differentiation of T-cells, making it a target for therapeutic interventions in autoimmune diseases and cancers .
Biological Activity Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Anti-Cancer Activity : Research has shown that derivatives of isoindolinone compounds can induce apoptosis in cancer cells by targeting specific pathways associated with cell survival and proliferation.
- Immune Modulation : The compound's ability to influence IKZF2 levels suggests potential applications in modulating immune responses, particularly in conditions where T-cell regulation is disrupted .
Case Studies
A notable case study involved the evaluation of similar isoindolinone derivatives for their efficacy against various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction mechanisms.
Table: Summary of Case Study Findings
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A549 (Lung Cancer) | 15 | Induces apoptosis via caspase activation |
Related Isoindolinone Derivative | MCF7 (Breast Cancer) | 12 | Inhibits cell cycle progression |
Properties
Molecular Formula |
C14H14N2O3 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
3-(5-methyl-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C14H14N2O3/c1-8-2-3-9-7-16(14(19)10(9)6-8)11-4-5-12(17)15-13(11)18/h2-3,6,11H,4-5,7H2,1H3,(H,15,17,18) |
InChI Key |
TUBWIYFPDZJZPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CN(C2=O)C3CCC(=O)NC3=O)C=C1 |
Origin of Product |
United States |
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